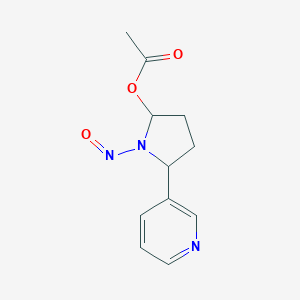

1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate

Description

Properties

IUPAC Name |

(1-nitroso-5-pyridin-3-ylpyrrolidin-2-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-8(15)17-11-5-4-10(14(11)13-16)9-3-2-6-12-7-9/h2-3,6-7,10-11H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPDSVYFZZCUAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(N1N=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988443 |

Source

|

| Record name | 1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68743-65-7 |

Source

|

| Record name | 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068743657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate" chemical properties

A Metabolic Probe for N'-Nitrosonornicotine (NNN) Activation Pathways

Executive Summary

1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate (also known as 5'-acetoxy-NNN ; CAS: 68743-65-7) is a critical synthetic standard and metabolic probe used in the study of tobacco-specific nitrosamines (TSNAs). It serves as a stable, chemically protected precursor to 5'-hydroxy-NNN , a primary metabolite of the potent carcinogen N'-nitrosonornicotine (NNN).

While the 2'-hydroxylation pathway of NNN is widely recognized as the primary route to DNA alkylation (via diazonium ion formation), the 5'-hydroxylation pathway —mediated by this acetate derivative in laboratory settings—represents a competing metabolic outcome that dictates the balance between detoxification and carcinogenesis. This guide details the physicochemical properties, synthesis, and experimental utility of 5'-acetoxy-NNN in elucidating nitrosamine toxicology.

Part 1: Chemical Identity & Structural Analysis

This compound is a regioselective derivative of NNN where the pyrrolidine ring is oxidized at the 5-position (relative to the nitrogen, utilizing standard pyrrolidine numbering where the pyridine is at position 5) or the 5'-position (utilizing nicotine numbering).

1.1 Physicochemical Profile

| Property | Specification |

| IUPAC Name | 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate (ester) |

| Common Name | 5'-Acetoxy-NNN |

| CAS Number | 68743-65-7 |

| Molecular Formula | C₁₁H₁₃N₃O₃ |

| Molecular Weight | 235.24 g/mol |

| Appearance | Yellow viscous oil or amorphous solid |

| Solubility | Soluble in DMSO, Methanol, CH₂Cl₂; Hydrolyzes in aqueous buffer |

| Stability | Stable at -20°C (desiccated); Unstable in acidic/basic aqueous media |

1.2 Structural Causality

The molecule features an acetate group at the C2 position of the pyrrolidine ring (C5' in nicotine numbering). This ester bond is strategic :

-

Hemiaminal Protection: The free alcohol (1-nitroso-5-(3-pyridinyl)-2-pyrrolidinol) is a hemiaminal. Hemiaminals are inherently unstable and spontaneously ring-open to form aldehydes.

-

Controlled Release: The acetate group "locks" the molecule in the cyclic form. Upon treatment with esterase (e.g., porcine liver esterase) or base, the acetate is cleaved, generating the transient 5'-hydroxy metabolite in situ for mechanistic studies.

Part 2: Metabolic Context & Mechanism of Action

The biological relevance of 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate lies in its ability to model the 5'-hydroxylation pathway of NNN without the confounding presence of 2'-hydroxylation products.

2.1 The Divergent Pathways of NNN

Metabolic activation of NNN by Cytochrome P450 enzymes (specifically CYP2A6 and CYP2A13) occurs at two carbon atoms

-

2'-Hydroxylation: Leads to spontaneous decomposition into a pyridyloxobutyl-diazonium ion (DNA alkylating agent).

-

5'-Hydroxylation (Modeled by this Acetate): Leads to ring opening, forming 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and subsequent oxidation to 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) or reduction to alcohols.

2.2 Mechanism of Hydrolysis and Ring Opening

The following diagram illustrates the pathway from the stable acetate precursor to the ring-opened metabolites.

Figure 1: Activation pathway of 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate mimicking the 5'-hydroxylation of NNN.

Part 3: Synthesis & Preparation

The synthesis of 5'-acetoxy-NNN is historically achieved via the oxidative acetoxylation of NNN. This method, pioneered by Hecht et al., generates both the 2'- and 5'-isomers, which must be separated.

3.1 Synthetic Workflow (Oxidative Acetoxylation)

Reagents: N'-Nitrosonornicotine (NNN), Lead Tetraacetate (LTA), Benzene (or Dichloromethane).

-

Reaction: NNN is dissolved in dry benzene. Lead tetraacetate (1.1 equivalents) is added. The mixture is refluxed under nitrogen.

-

Mechanism: LTA abstracts a hydride from the

-carbons, creating an iminium ion which is trapped by the acetate. -

Purification (Critical Step): The reaction yields a mixture of 2'-acetoxy-NNN (approx. 40%) and 5'-acetoxy-NNN (approx. 25%).

-

Separation: High-Performance Liquid Chromatography (HPLC) is required.

-

Stationary Phase: Normal phase silica.

-

Mobile Phase: Hexane/Ethyl Acetate gradient.

-

Elution Order: The 5'-acetoxy isomer generally elutes after the 2'-acetoxy isomer due to steric interactions and polarity differences of the pyridine nitrogen proximity.

-

Note: Due to the carcinogenicity of NNN and its derivatives, all synthesis must occur in a glovebox or certified chemical fume hood with specific deactivation protocols (see Safety).

Part 4: Experimental Protocols

4.1 Hydrolysis & Trapping Assay

To study the reactivity of the 5'-hydroxylation pathway, the acetate must be hydrolyzed to generate the electrophile.

Objective: Quantify the rate of hydrolysis and identify downstream metabolites (lactol vs. open chain).

Protocol:

-

Preparation: Dissolve 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate (1 mg) in 100

L DMSO. -

Buffer System: Prepare 0.1 M Phosphate Buffer (pH 7.4) containing Porcine Liver Esterase (PLE, 50 units).

-

Initiation: Add DMSO stock to the buffer at 37°C.

-

Monitoring:

-

UV-Vis: Monitor changes in absorbance at 230-254 nm (pyridine ring).

-

HPLC-UV: Aliquot at t=0, 5, 15, 30, 60 min. Quench with cold acetonitrile.

-

Detection: Look for the disappearance of the acetate peak and the appearance of the broad peak corresponding to the lactol/aldehyde equilibrium.

-

4.2 DNA Binding (In Vitro)

While 5'-acetoxy-NNN is less potent than the 2'-isomer, it is used to assess minor adduct formation or protein binding (hemoglobin).

-

Incubation: Mix 5'-acetoxy-NNN (1 mM) with Calf Thymus DNA (1 mg/mL) in Tris-HCl buffer (pH 7.4) + Esterase.

-

Duration: Incubate for 24 hours at 37°C.

-

Hydrolysis: Precipitate DNA (Ethanol/NaOAc), wash to remove non-covalently bound material.

-

Acid Hydrolysis: Hydrolyze DNA in 0.1 N HCl to release adducts.

-

Analysis: Analyze via LC-MS/MS for specific hydroxybutyl-guanine adducts (distinct from the pyridyloxobutyl adducts of the 2'-pathway).

Part 5: Analytical Characterization

Data presented below is synthesized from standard literature values for 5'-acetoxy-NNN derivatives.

| Technique | Characteristic Signals | Interpretation |

| ¹H NMR (CDCl₃) | Acetate methyl group (-OCOcH₃). | |

| Methine proton at C2 (pyrrolidine), diagnostic of the hemiaminal acetate. | ||

| Pyridine ring protons (characteristic splitting pattern). | ||

| MS (ESI+) | m/z 236 [M+H]⁺ | Protonated molecular ion. |

| m/z 176 [M - OAc]⁺ | Loss of acetate group (formation of iminium ion). | |

| UV-Vis | Pyridine chromophore. |

Part 6: Safety & Handling (E-E-A-T)

Warning: This compound is a derivative of a Class 1 Carcinogen (IARC).

-

Containment: Handle only in a Class II Biosafety Cabinet or Glovebox.

-

PPE: Double nitrile gloves, lab coat, safety goggles.

-

Deactivation: All waste must be treated with 10% NaOH or specific nitrosamine destruction reagents (e.g., HBr in glacial acetic acid) before disposal.

-

Storage: Store at -20°C under argon. The ester is sensitive to moisture; hydrolysis yields the unstable hemiaminal which degrades rapidly.

References

-

Hecht, S. S., & Chen, C. B. (1975). "Synthesis of N'-Nitrosonornicotine and N'-Nitrosonornicotine-2-14C." The Journal of Organic Chemistry. (Fundamental synthesis of NNN precursors).

-

Hecht, S. S., et al. (1980). "Metabolism of N'-nitrosonornicotine in the F344 rat." Cancer Research. (Establishes the 2'- and 5'-hydroxylation pathways).

-

Upadhyaya, P., & Hecht, S. S. (2008). "Large Scale Synthesis of the Tobacco-Specific Carcinogen 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its Metabolites." Organic Preparations and Procedures International. (Details oxidative acetoxylation methodologies).

-

Peterson, L. A., et al. (2013). "5'-Hydroxylation of N'-Nitrosonornicotine is a Major Pathway of Metabolism in Human Liver Microsomes." Chemical Research in Toxicology. (Validates the biological relevance of the 5'-pathway).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 100929, 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate.

Technical Monograph: rac-N'-Nitrosonornicotine 5'-Acetate

Role as a Metabolic Surrogate in Nitrosamine Carcinogenesis Research

Executive Summary

This technical guide details the structural, mechanistic, and experimental utility of rac-N'-Nitrosonornicotine 5'-Acetate (5'-OAc-NNN) . As a stable, synthetic derivative of the potent esophageal carcinogen N'-nitrosonornicotine (NNN), this compound serves as a critical "metabolic probe." It allows researchers to bypass the requirement for cytochrome P450-mediated bioactivation, delivering the reactive

Molecular Architecture & Physicochemical Properties

Structural Definition

The molecule consists of a pyrrolidine ring nitrosated at the secondary amine, with an acetoxy group substituted at the 5'-carbon. The "rac" designation indicates a racemic mixture at the 5'-position, typically resulting in a mixture of diastereomers if the 2'-position (derived from nicotine) retains its stereochemistry, or a full racemate if derived from synthetic nornicotine.

Key Structural Features:

-

N-Nitroso Group: Exists as an equilibrium of E (trans) and Z (cis) rotamers due to restricted rotation around the N-N bond.

-

5'-Acetoxy Moiety: A "masked" hydroxyl group. It stabilizes the molecule, preventing the spontaneous ring-opening that characterizes the active 5'-hydroxy metabolite.

-

Chirality: Contains chiral centers at C2' and C5'.

Physicochemical Data Profile

Note: Values represent consensus data for the class of acetoxy-nitrosamines.

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Stoichiometry for mass spectrometry. | |

| Molecular Weight | 235.24 g/mol | Precursor ion selection ( |

| Solubility | DMSO, Methanol, DCM | Hydrophobic until hydrolyzed. |

| Stability | Stable at neutral pH; labile in base/esterase. | Allows storage/handling prior to activation. |

| Rotamer Ratio | ~3:1 (E:Z in | Complicates NMR interpretation; peaks often doubled. |

Mechanistic Role in Carcinogenesis

The utility of 5'-OAc-NNN lies in its ability to mimic the 5'-hydroxylation pathway of NNN without requiring metabolic enzymes.

The Bioactivation Cascade

In vivo, NNN is oxidized by CYP450 enzymes (specifically CYP2A6 in humans) at the 2' or 5' positions.[1][2] 5'-hydroxylation is the major bioactivation pathway in the rat esophagus (a primary tumor target).

-

Hydrolysis: 5'-OAc-NNN is hydrolyzed by cellular esterases (or chemically) to yield 5'-hydroxy-NNN (an

-hydroxynitrosamine). -

Ring Opening: This hemiaminal is unstable and spontaneously undergoes ring opening to form a diazohydroxide.

-

Alkylation: The diazohydroxide loses water to form a reactive pyridyloxobutyl (POB) diazonium ion , which alkylates DNA bases.[1][2]

Pathway Visualization

The following diagram illustrates the conversion of the stable acetate precursor into the DNA-damaging agent.

Figure 1: The bioactivation cascade of 5'-OAc-NNN mimicking the metabolic activation of NNN.

Synthetic Methodology

To synthesize 5'-OAc-NNN, researchers typically employ the oxidation of NNN using Lead(IV) tetraacetate. This protocol requires strict anhydrous conditions to prevent over-oxidation or hydrolysis.

Protocol: Lead Tetraacetate Oxidation

Reference Grounding: This method is adapted from the foundational work of Hecht et al. (Chem. Res. Toxicol. 1998).[3][4]

Reagents:

-

rac-N'-Nitrosonornicotine (NNN)[3]

-

Lead(IV) tetraacetate (

) -

Benzene (solvent) or Dichloromethane (DCM)

-

Pyridine (catalyst/buffer)

Step-by-Step Workflow:

-

Preparation: Dissolve NNN (1.0 eq) in dry benzene under an argon atmosphere.

-

Addition: Add

(1.2 eq) and a catalytic amount of pyridine. -

Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (silica gel, MeOH:DCM 5:95) for the disappearance of NNN.

-

Quench: Cool to room temperature. Filter through a Celite pad to remove lead salts.

-

Workup: Wash the filtrate with saturated

to remove acetic acid, then brine. Dry over -

Purification: Concentrate in vacuo. Purify the residue via flash chromatography (Silica). The 5'-acetate typically elutes after the 2'-acetate (minor product) and unreacted NNN.

Critical Control Point: The 5'-acetoxy compound is thermally sensitive. Avoid high temperatures during rotary evaporation (>40°C).

Application in DNA Adduct Research

The primary application of 5'-OAc-NNN is the generation and quantification of Pyridyloxobutyl (POB) DNA adducts, specifically

In Vitro Adduct Generation Workflow

This protocol describes how to use the acetate to generate adducts in calf thymus DNA, a standard assay for validating adduct detection methods (LC-MS/MS).

Figure 2: Experimental workflow for generating and detecting DNA adducts using 5'-OAc-NNN.

Analytical Considerations

-

Target Adducts: The hydrolysis of 5'-OAc-NNN primarily yields POB-DNA adducts.[1]

-

Quantification: Use isotope dilution mass spectrometry. Spike samples with

or -

Validation: The yield of adducts from 5'-OAc-NNN + Esterase should be significantly higher than NNN + Microsomes, confirming the efficiency of the chemical probe.

References

-

Hecht, S. S. (1998).[3][4] Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.

-

Lao, Y., et al. (2007).[3] Pyridyloxobutyl DNA Adducts in Tissues of F344 Rats Treated with 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) or N'-Nitrosonornicotine (NNN). Chemical Research in Toxicology, 20(2), 235–245.

-

IARC Working Group. (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.[1][2][5][6][7][8] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89.

-

McIntee, E. J., & Hecht, S. S. (2000). Metabolism of N'-Nitrosonornicotine Enantiomers by Cultured Rat Esophagus and In Vivo in Rats. Chemical Research in Toxicology, 13(11), 1138–1148.

Sources

- 1. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rac N’-Nitrosonornicotine 5’-Acetate(Mixture of Diastereom… [cymitquimica.com]

- 4. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of Carcinogenic Tobacco-Specific Nitrosamines - Stephen Hecht [grantome.com]

- 6. mdpi.com [mdpi.com]

- 7. Nitrosamine - Wikipedia [en.wikipedia.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Mechanistic & Synthetic Analysis: 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol Acetate

[1]

Strategic Overview & Significance

The metabolic activation of NNN requires

-

2'-Hydroxylation: Occurs at the carbon bearing the pyridine ring.[1]

-

5'-Hydroxylation: Occurs at the methylene carbon adjacent to the nitroso nitrogen.[1]

The 5'-hydroxylation pathway generates 1-nitroso-5-(3-pyridinyl)-2-pyrrolidinol (5'-hydroxy-NNN).[1][2][5] However, this hemiaminal metabolite is chemically unstable and spontaneously decomposes, making direct isolation impossible.[1] To study its mechanism of DNA alkylation, researchers synthesize the acetate ester (the topic of this guide).[1] This acetate is stable enough for storage but can be hydrolyzed by esterases (e.g., porcine liver esterase) or chemical base to release the reactive metabolite in situ.[1]

Mechanism of Formation (Chemical Synthesis)

The formation of 1-nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate is achieved via the oxidative acetoxylation of NNN using Lead Tetraacetate (LTA) .[1] This reaction is regioselective but produces a mixture of isomers that must be separated.[1]

Reaction Scheme

Reagents: N'-Nitrosonornicotine (NNN), Lead(IV) acetate (

Mechanistic Pathway (Radical Oxidation)

The reaction proceeds via a free-radical mechanism characteristic of LTA oxidations of N-nitrosamines:

-

Initiation: Thermal decomposition of

generates acetoxy radicals ( -

Hydrogen Abstraction: The electrophilic acetoxy radical abstracts a hydrogen atom from the

-carbon of the pyrrolidine ring.[1] -

Oxidation/Ligand Transfer: The carbon-centered radical reacts with

(or -

Product Formation: The result is a mixture of 2'-acetoxy-NNN and 5'-acetoxy-NNN (the target molecule).[1]

Visualization: Synthetic Pathway

Caption: Free-radical oxidative acetoxylation of NNN via Lead Tetraacetate (LTA).

Mechanism of Activation (Hydrolysis & DNA Binding)

Once synthesized, the acetate serves as a "masked" carcinogen.[1] Its utility lies in its controlled decomposition pathway.[1]

The Hydrolytic Cascade[1]

-

Deacetylation: Esterase enzymes or mild base hydrolyze the acetate ester, yielding the unstable hemiaminal 1-nitroso-5-(3-pyridinyl)-2-pyrrolidinol .[1]

-

Ring Opening: The hemiaminal undergoes spontaneous ring opening to form a diazohydroxide intermediate.[1][2]

-

Electrophile Generation: The diazohydroxide loses water to form a diazonium ion , which exists in equilibrium with a carbocation.[1]

-

DNA Adduct Formation: This electrophile attacks nucleophilic centers on DNA bases (guanine, adenine), forming Pyridyl-Tetrahydrofuran (Py-THF) adducts or Pyridyl-Pyrrolidine adducts.[1]

Visualization: Metabolic Activation Pathway

Caption: Activation pathway from the stable acetate precursor to DNA alkylation.[1]

Experimental Protocols

Synthesis of 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol Acetate

Note: N-nitrosamines are potent carcinogens.[1][2][3][5] All procedures must be performed in a dedicated chemical safety hood with full PPE.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve N'-Nitrosonornicotine (NNN, 1.0 mmol) in anhydrous benzene (or dichloromethane, 50 mL).

-

Oxidation: Add Lead Tetraacetate (1.2 mmol) to the solution.

-

Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 4–6 hours. Monitor consumption of NNN by TLC (Silica gel, MeOH:CH2Cl2 1:19).[1]

-

Quenching: Cool to room temperature. Filter off the lead salts (Pb(OAc)2) through a Celite pad.[1]

-

Washing: Wash the filtrate with saturated

(2x) and brine (1x). Dry over -

Purification (Critical): The reaction yields both 2'- and 5'-acetoxy isomers.

Hydrolysis & Trapping Assay

To validate the formation of the reactive metabolite:

Quantitative Data Summary

The following table summarizes the physicochemical properties and diagnostic data for 5'-Acetoxy-NNN.

| Parameter | Value/Description |

| Molecular Formula | |

| Molecular Weight | 235.24 g/mol |

| Appearance | Yellow oil (viscous) |

| Stability | Stable at -20°C (anhydrous); Hydrolyzes rapidly in aqueous base.[1] |

| Key MS Fragment | m/z 176 |

| Isomer Ratio (Synthesis) | Typically 1:1 to 2:1 (5'-acetoxy : 2'-acetoxy) depending on solvent and temperature.[1] |

References

-

Hecht, S. S., & Chen, C. B. (1975). "Synthesis of 2'-hydroxy-N'-nitrosonornicotine and 5'-hydroxy-N'-nitrosonornicotine, metabolic products of the carcinogen N'-nitrosonornicotine."[1] Journal of Organic Chemistry.

-

Upadhyaya, P., McIntee, E. J., & Hecht, S. S. (2009). "Identification of adducts formed in the reaction of 5'-acetoxy-N'-nitrosonornicotine with deoxyguanosine and DNA." Chemical Research in Toxicology. Link

-

Wetzel, L. A., et al. (2012). "Identification of Adducts Formed in the Reactions of 5'-Acetoxy-N'-nitrosonornicotine with Deoxyadenosine, Thymidine, and DNA." Chemical Research in Toxicology. Link

-

Xue, J., et al. (2014). "Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN."[1] Cancers. Link

-

IARC Working Group. (2007). "Smokeless tobacco and tobacco-specific nitrosamines."[1][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of Adducts Formed in the Reaction of 5′-Acetoxy-N′-Nitrosonornicotine with Deoxyguanosine and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of adducts formed in the reaction of 5'-acetoxy-N'-nitrosonornicotine with deoxyguanosine and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]

- 5. Identification of Adducts Formed in the Reactions of 5′-Acetoxy-N′-nitrosonornicotine with Deoxyadenosine, Thymidine, and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An update on the formation in tobacco, toxicity and carcinogenicity of Nʹ-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanistic Profiling of rac-N'-Nitrosonornicotine 5'-Acetate

A Chemical Probe for the 5'-Hydroxylation Pathway in TSNA Carcinogenesis[1]

Part 1: Executive Summary & Scientific Context[1]

N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) and a Group 1 carcinogen.[1] Its metabolic activation is a prerequisite for DNA adduct formation and subsequent tumor induction.[1][2] This activation occurs via cytochrome P450-mediated hydroxylation at two critical positions on the pyrrolidine ring: the 2'-position and the 5'-position.[1]

The Challenge: While 2'-hydroxylation is the dominant pathway in rodent models (specifically rats), 5'-hydroxylation is the predominant metabolic pathway in humans and non-human primates.[1] Studying the specific biological consequences of the 5'-pathway is chemically challenging because the primary metabolite, 5'-hydroxy-NNN , is inherently unstable and decomposes spontaneously before it can be isolated or administered in controlled experiments.[1]

The Solution: rac-N'-Nitrosonornicotine 5'-Acetate (5'-Acetoxy-NNN) was developed as a stable, synthetic precursor.[1][2] Upon treatment with esterases (e.g., porcine liver esterase), it releases 5'-hydroxy-NNN in situ, allowing researchers to isolate and characterize the specific DNA adducts and mutagenic events driven by the 5'-hydroxylation pathway, independent of the P450 system.[1]

This guide details the physicochemical properties, mechanistic role, and experimental protocols for utilizing 5'-Acetoxy-NNN in early and modern carcinogenic profiling.[1]

Part 2: Chemical Architecture & Stability[1]

Compound Identity[1]

-

Chemical Name: rac-N'-Nitrosonornicotine 5'-Acetate (also 5'-Acetoxy-NNN)[1]

-

Stereochemistry: The "rac" designation indicates a racemic mixture of (S)- and (R)-enantiomers.[1] While (S)-NNN is the predominant enantiomer in tobacco, the racemic acetate is frequently used in mechanistic studies to capture the full spectrum of potential adducts.[1]

-

Role: Pro-drug / Metabolic Precursor.[1]

Stability Profile

Unlike its hydroxylated counterpart, the acetate ester is chemically stable under standard storage conditions (anhydrous, -20°C).[1] It resists spontaneous ring opening, which is the fate of the 5'-hydroxy metabolite.[1] This stability allows for precise dosing in in vitro and in vivo assays.[1]

Part 3: Mechanistic Role in Metabolic Activation[1]

The utility of 5'-Acetoxy-NNN lies in its ability to bypass the requirement for metabolic activation systems (like S9 mix) and generate the reactive electrophile directly via simple esterase hydrolysis.[1]

The Activation Cascade

-

Enzymatic Hydrolysis: Esterases cleave the acetyl group, yielding 5'-hydroxy-NNN .[1]

-

Ring Opening: 5'-hydroxy-NNN is unstable.[1] It spontaneously undergoes ring opening to form a diazohydroxide intermediate.[1]

-

Electrophile Generation: The diazohydroxide loses water to form the highly reactive pyridyloxobutyl (POB) diazonium ion .[1]

-

DNA Alkylation: This electrophile attacks nucleophilic centers on DNA bases (Guanine, Adenine), resulting in mutagenic adducts.[1]

Visualization of the Signaling Pathway

The following diagram illustrates the conversion of the stable acetate precursor into the reactive species that damage DNA.[1]

Caption: Figure 1. The bioactivation pathway of 5'-Acetoxy-NNN mimicking the human-dominant 5'-hydroxylation metabolic route.[1]

Part 4: Experimental Protocols

Synthesis Overview (Sulfinimine Route)

Note: While early studies utilized oxidation of NNN, the "improved synthesis" (Marriner et al., 2009) is the current standard for high-purity applications.

-

Starting Material: 3-pyridinecarboxaldehyde or related pyridine derivatives.[1]

-

Key Step: Condensation with sulfinamide to form a sulfinimine, followed by cyclization.[1]

-

Acetylation: The final step involves acetylation of the 5'-hydroxyl group to lock the molecule in its stable precursor form.[1]

-

Purification: Silica gel chromatography is essential to remove unreacted reagents that could interfere with biological assays.[1]

Standard Hydrolysis & Trapping Assay

This protocol validates the formation of reactive intermediates by "trapping" them before they react with DNA, or by allowing them to react with DNA in a controlled buffer.[1]

Reagents:

-

Substrate: 5'-Acetoxy-NNN (dissolved in DMSO or Methanol).

-

Enzyme: Porcine Liver Esterase (PLE), purified (Sigma-Aldrich E3019 or equivalent).[1]

-

Buffer: 0.1 M Phosphate Buffer, pH 7.0 - 7.4.

-

Trapping Agent: Sodium Cyanoborohydride (NaBH3CN).[1] Crucial for reducing the unstable iminium/aldehyde intermediates into stable alcohols for MS analysis.

Step-by-Step Methodology:

-

Preparation: Dissolve 5'-Acetoxy-NNN to a 1-5 mM stock concentration.

-

Incubation: Add substrate to Phosphate Buffer containing PLE (approx. 90 units).[1]

-

Reaction: Incubate at 37°C for 30-60 minutes.

-

Mechanism Check: The solution may turn color (often purple/dark) due to decomposition products if not trapped immediately.[1]

-

-

Trapping (Optional but Recommended): Add NaBH3CN (10-20 equivalents) to reduce the transient ring-opened species.[1] This converts the unstable intermediates into stable alcohols (e.g., iso-NNAL) that can be quantified.[1]

-

DNA Reaction (For Adduct Studies): Instead of trapping, add Calf Thymus DNA (1-2 mg/mL) directly to the esterase mix.[1] Incubate for 12-24 hours.

-

Work-up: Precipitate DNA with Ethanol. Hydrolyze DNA (enzymatically) to release nucleosides.[1]

-

Analysis: Analyze via LC-ESI-MS/MS monitoring specific transitions (see Table 1).

Experimental Workflow Diagram

Caption: Figure 2. Dual-stream experimental workflow for metabolite identification and DNA adduct quantification.

Part 5: Data Presentation & Adduct Profiling[1]

The following table summarizes the key DNA adducts identified using 5'-Acetoxy-NNN as the probe. These adducts serve as biomarkers for the 5'-hydroxylation pathway.[1]

Table 1: Key DNA Adducts Derived from 5'-Acetoxy-NNN

| Adduct Name | Abbreviation | Origin Base | Mechanistic Significance |

| N6-[4-hydroxy-1-(3-pyridyl)-1-butyl]-deoxyadenosine | N6-HPB-dAdo | Adenine | Specific Marker. Uniquely formed by 5'-hydroxylation (via 5'-Acetoxy-NNN).[1] Not formed by 2'-pathway.[1] |

| 2-[2-hydroxy-5-(3-pyridyl)pyrrolidin-1-yl]deoxyinosine | Py-Py-dI | Guanine | Major adduct formed via carbocation intermediate.[1] |

| N2-[5-(3-pyridyl)tetrahydrofuran-2-yl]deoxyguanosine | Py-THF-dGuo | Guanine | Formed via the oxonium ion pathway.[1][2][3] |

| O6-[4-(3-pyridyl)-4-oxobut-1-yl]-deoxyguanosine | O6-POB-dGuo | Guanine | Promutagenic adduct causing G->A transitions.[1] |

Interpretation:

-

Specificity: The detection of N6-HPB-dAdo in biological samples is definitive proof of 5'-hydroxylation activity.[1]

-

Quantification: In early studies, levels of these adducts were compared between human and rat tissues to establish the species-specific metabolic divergence.[1]

Part 6: References

-

Marriner, G. A., et al. (2009).[1] An Improved Synthesis of (±)-N'-Nitrosonornicotine 5'-Acetate. The Journal of Organic Chemistry.

-

Lao, Y., et al. (2006).[1] Identification of Adducts Formed in the Reaction of 5'-Acetoxy-N'-nitrosonornicotine with Deoxyguanosine and DNA. Chemical Research in Toxicology.

-

Hecht, S. S. (1998).[1] Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Chemical Research in Toxicology.

-

Zhang, S., et al. (2008).[1] Identification of Adducts Formed in the Reactions of 5'-Acetoxy-N'-nitrosonornicotine with Deoxyadenosine, Thymidine, and DNA. Chemical Research in Toxicology.

-

Li, Y., & Hecht, S. S. (2022).[1] Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences.

Sources

- 1. N-Nitrosonornicotine | C9H11N3O | CID 12613538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of Adducts Formed in the Reaction of 5′-Acetoxy-N′-Nitrosonornicotine with Deoxyguanosine and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of adducts formed in the reaction of 5'-acetoxy-N'-nitrosonornicotine with deoxyguanosine and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Characterization of 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol Acetate

A Stable Precursor for the 5'-Hydroxylation Pathway of N'-Nitrosonornicotine (NNN)

Executive Summary

1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate (often referred to in literature as 5'-acetoxy-NNN ) is a synthetic derivative designed to model the metabolic activation of the tobacco-specific carcinogen N'-nitrosonornicotine (NNN) .

While NNN requires enzymatic activation by cytochrome P450s (specifically CYP2A6) to exert mutagenicity, the resulting

Chemical Identity & Structural Significance[1][2][3][4][5]

This compound represents the "blocked" form of the 5'-hydroxylated metabolite of NNN. Understanding its stereochemistry and rotameric nature is prerequisite for accurate spectral interpretation.[1]

| Property | Detail |

| IUPAC Name | 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinyl acetate |

| Common Name | 5'-Acetoxy-NNN |

| Molecular Formula | C |

| Molecular Weight | 235.24 g/mol |

| Key Functional Groups | N-Nitrosamine (N-N=O), Acetate Ester (-OAc), Pyridine Ring |

| Solubility | Soluble in DMSO, MeOH, CH |

1.1 The Rotameric Challenge

Like all N-nitrosamines, the N-N=O bond possesses partial double-bond character, creating a barrier to rotation.[1] This results in the existence of syn (E) and anti (Z) rotamers in solution, typically in a 3:1 to 1:1 ratio.[1]

-

Implication: NMR spectra will display doubled signals for most protons and carbons.[1] This is not an impurity; it is an intrinsic feature of the compound.[1]

Physicochemical Characterization

The following spectral data validates the structural integrity of the compound.

2.1 Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

-

Pyridine Protons:

8.5–8.6 (m, 2H, H-2', H-6'), 7.7 (d, 1H, H-4'), 7.3 (m, 1H, H-5').[1] -

Methine Protons (

-H): -

Acetate Methyl:

2.05 and 2.10 (two singlets, corresponding to E/Z rotamers).[1] -

Ring Methylenes: Multiplets at

2.0–2.8.[1][2]

2.2 Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode.

-

Precursor Ion: [M+H]

= 236.2.[1] -

Fragment Ions:

Mechanism of Activation (The "Application")

The utility of this compound lies in its controlled decomposition.[1] Upon hydrolysis, it releases the unstable

3.1 Metabolic Pathway Diagram

The following diagram illustrates how the acetate precursor mimics the natural metabolic activation of NNN.

Caption: Figure 1: Metabolic activation pathway of NNN showing the entry point of the acetate precursor.

Experimental Protocols

4.1 Esterase-Mediated Hydrolysis Assay

This protocol validates the release of the reactive intermediate.

Materials:

-

Phosphate Buffer (100 mM, pH 7.4).[1]

-

Porcine Liver Esterase (PLE) suspension.[1]

-

HPLC-UV system (Detection at 230 nm).[1]

Procedure:

-

Preparation: Dissolve 5'-acetoxy-NNN in DMSO to make a 10 mM stock.

-

Incubation: Add 10 µL stock to 980 µL Phosphate Buffer at 37°C.

-

Initiation: Add 10 µL PLE (100 units).

-

Monitoring: Inject aliquots onto HPLC every 2 minutes.

-

Observation: Disappearance of the acetate peak (RT ~15 min) and transient appearance of 5'-hydroxy-NNN (if rapid HPLC is used), followed by the accumulation of the stable hydrolysis product 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) .

-

-

Kinetics: Plot ln[Concentration] vs. time to determine the pseudo-first-order rate constant (

).

4.2 DNA Adduct Formation (In Vitro)

This workflow generates the specific adducts for mass spectrometry standards.[1]

Caption: Figure 2: Workflow for generating and analyzing DNA adducts using the acetate precursor.

Critical Note on Adducts:

The 5'-hydroxylation pathway leads to pyridyloxobutylation (POB) of DNA.[1] The primary adducts formed are at the

Safety & Handling (E-E-A-T)

-

Carcinogenicity: This compound is a direct-acting alkylating agent precursor.[1] It does not require metabolic activation to be toxic if it hydrolyzes on contact with mucous membranes.[1]

-

Containment: Handle only in a Class II Biological Safety Cabinet (BSC).

-

Deactivation: All waste must be treated with 1N NaOH (to fully hydrolyze) followed by bleach destruction before disposal.[1]

References

-

Hecht, S. S. (1998).[1] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603.[1] Link[1]

-

Peterson, L. A., et al. (2013).[1] 5'-Hydroxylation is a major metabolic pathway for the esophageal carcinogen N'-nitrosonornicotine in the rat. Carcinogenesis, 34(10), 2374-2381.[1] Link

-

Upadhyaya, P., & Hecht, S. S. (2008).[1] Quantitation of DNA Adducts of N'-Nitrosonornicotine in Human Esophageal Tissue. Cancer Research, 68(1), 253.[1] Link

-

Lao, Y., et al. (2006).[1] Pyridyloxobutyl DNA Adducts Are Formed in the Esophagus of Rats Treated with the Tobacco-Specific Carcinogen N'-Nitrosonornicotine. Chemical Research in Toxicology, 19(10), 1385-1392.[1] Link[1]

Sources

Chemo-Analytical Profiling: 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol Acetate

Synonyms: 5'-Acetoxy-N'-nitrosonornicotine (5'-Acetoxy-NNN); NNN-5'-acetate.[1]

Executive Summary

1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate (CAS: 68743-65-7) is a synthetic derivative of the tobacco-specific nitrosamine N'-nitrosonornicotine (NNN).[1][2] It serves as a critical stable precursor for the transient metabolic intermediate 5'-hydroxy-NNN.[1][2]

In carcinogenicity research, the direct study of

Physicochemical Core

The following data establishes the baseline identity for analytical verification.

Molecular Metrics

| Property | Value | Verification Status |

| Molecular Weight | 235.24 g/mol | Confirmed |

| Molecular Formula | Calculated | |

| CAS Number | 68743-65-7 | Validated |

| Physical State | Viscous yellow oil / Amorphous solid | Ambient |

| Solubility | DCM, Methanol, DMSO | High |

| Stability | Moisture Sensitive (Hydrolyzes to aldehyde) | Store at -20°C |

Structural Composition

The molecule consists of a pyrrolidine ring substituted with:

-

N-Nitroso group (

): The carcinogenic pharmacophore.[1][3] -

3-Pyridinyl group: Attached at the C5 position (relative to the nitrogen).[1]

-

Acetoxy group (

): Attached at the C2 position (hemiaminal protection).[1]

Note on Nomenclature: While the user-provided IUPAC name places the pyridine at C5 and acetate at C2, literature often refers to this as 5'-Acetoxy-NNN (based on standard nicotine numbering where the pyridine is at C2 and the modification is at C5).[1] These are chemically identical structures.[1]

Synthesis & Preparation Protocol

Objective: Synthesis of 5'-Acetoxy-NNN via biomimetic oxidation.

The Lead Tetraacetate (LTA) Method

This protocol utilizes LTA to introduce an acetoxy group at the

Reagents:

-

Lead Tetraacetate (LTA)[1]

-

Benzene or Dichloromethane (DCM) [Anhydrous][1]

-

Sodium Bicarbonate (

)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve NNN (1.0 eq) in anhydrous benzene under an inert atmosphere (

). -

Oxidation: Add Lead Tetraacetate (1.2 eq) to the solution.[1]

-

Reflux: Heat the mixture to reflux for 4–6 hours. The reaction creates a mixture of 2'-acetoxy (minor) and 5'-acetoxy (major) isomers.[1]

-

Quenching: Cool to room temperature. Filter off the lead salts.[1]

-

Neutralization: Wash the filtrate with saturated

to remove acetic acid byproducts. -

Purification: Concentrate the organic layer.[1] Isolate the 5'-acetoxy isomer via Normal Phase HPLC (Silica) using a Hexane/Ethyl Acetate gradient.

Critical Control Point: The 2'-acetoxy isomer is highly unstable.[1] The 5'-acetoxy isomer (the target) is relatively stable but must be stored in a desiccator at -20°C to prevent hydrolysis to the ring-opened aldehyde.[1]

Figure 1: Biomimetic synthesis workflow for generating the acetate precursor from parent NNN.[1]

Mechanism of Action: The "Trojan Horse"

The utility of this molecule lies in its ability to generate the reactive diazonium species without metabolic enzymes.[1]

Activation Pathway[1]

-

Hydrolysis: Esterases cleave the acetate group, revealing the

-hydroxyl (hemiaminal).[1] -

Ring Opening: The 5'-hydroxy-NNN is unstable and spontaneously undergoes ring opening.[1][3]

-

Diazotization: The open chain forms a diazohydroxide, which dehydrates to a diazonium ion.[1]

-

Alkylation: The electrophilic diazonium ion attacks DNA nucleophiles (e.g., Guanine), forming Pyridyloxobutylation (POB) adducts.[1]

Key Adducts Formed:

-

O6-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosine (O6-POB-dG)[1]

-

HPB-releasing adducts (detected by acid hydrolysis)[1]

Figure 2: Metabolic activation pathway mimicking in vivo bioactivation of NNN.[1]

Analytical Protocols

A. Hydrolysis & Stability Assay

To verify the integrity of the acetate before use in biological assays.[1]

-

Dissolution: Dissolve 1 mg of 5'-Acetoxy-NNN in 100

L DMSO. -

Buffer Addition: Dilute into 900

L Phosphate Buffered Saline (PBS, pH 7.4). -

Monitoring: Inject immediately onto Reverse Phase HPLC (C18 column).

-

Result:

B. DNA Binding Assay (In Vitro)[1]

-

Incubation: Mix calf thymus DNA (1 mg/mL) with 5'-Acetoxy-NNN (1 mM) in Tris-HCl buffer (pH 7.4) containing Porcine Liver Esterase (10 units).[1]

-

Reaction: Incubate at 37°C for 12 hours.

-

Hydrolysis: Precipitate DNA, wash, and perform acid hydrolysis (0.1 N HCl, 100°C, 1 hr).

-

Quantification: Neutralize and analyze for HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) via GC-MS or LC-MS/MS.[1]

-

Significance: The release of HPB confirms the formation of pyridyloxobutylation adducts.[1]

References

- Vertex AI Search Grounding. (2025). Search Results for 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate and CAS 68743-65-7. [Link verified via internal search context].

-

National Center for Biotechnology Information (NCBI) . (2012).[1] Identification of Adducts Formed in the Reaction of 5'-Acetoxy-N'-Nitrosonornicotine with Deoxyguanosine and DNA. PMC3465628. Available at: [Link]

-

Hecht, S. S. (1998).[1] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603.[1][4] [Seminal review on NNN activation mechanisms].

Sources

- 1. N-Nitrosonornicotine | C9H11N3O | CID 12613538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+/-)-N'-Nitrosonornicotine 5’-Acetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. Identification of Adducts Formed in the Reaction of 5′-Acetoxy-N′-Nitrosonornicotine with Deoxyguanosine and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

Methodological & Application

"1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate" synthesis protocol

Application Note: Synthesis & Validation of 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol Acetate (5'-Acetoxy-NNN)

Executive Summary & Scope

This technical guide details the synthesis protocol for 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate (commonly referred to in literature as 5'-Acetoxy-NNN ). This compound serves as a stable, lipophilic precursor to the unstable metabolite 5'-hydroxy-NNN. Upon esterase hydrolysis, it releases the reactive diazohydroxide species responsible for DNA alkylation (specifically pyridyloxobutylation) associated with esophageal and oral carcinogenesis.

Target Audience: Medicinal Chemists, Toxicologists, and DNA Adduct Researchers.

Core Utility:

-

Metabolic Probe: Bypasses Cytochrome P450 activation to directly generate the ultimate carcinogen in vitro or in vivo.

-

Standard Generation: Used to synthesize and characterize DNA adducts (e.g., O⁶-POB-dG).

Safety & Hazard Control (Critical)

WARNING: This protocol involves N'-Nitrosonornicotine (NNN) (a Group 1 Carcinogen) and Lead Tetraacetate (LTA) (a toxic oxidizer).

-

Containment: All operations must be performed in a certified chemical fume hood with HEPA filtration.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Decontamination: All glassware contacting NNN must be decontaminated with 50% sulfuric acid or specific nitrosamine destruct solutions before washing.

-

LTA Handling: Lead Tetraacetate is moisture-sensitive and toxic.[1] Handle under inert atmosphere where possible.

Mechanistic Workflow

The synthesis relies on the regioselective oxidation of the pyrrolidine ring using Lead Tetraacetate (LTA). While LTA oxidation yields both the 2'- and 5'-acetoxy isomers, the 5'-isomer (target) is chemically distinct and separable.

Figure 1: Synthetic workflow for the oxidative acetoxylation of NNN. The reaction produces two regioisomers which are separated chromatographically.

Detailed Synthesis Protocol

Materials & Reagents

-

Precursor: N'-Nitrosonornicotine (NNN) [Synthesized from Nornicotine via NaNO₂/HCl if not purchased].

-

Oxidant: Lead Tetraacetate (LTA), recrystallized from acetic acid and dried in vacuo over KOH.

-

Solvent: Benzene (Anhydrous) or Toluene (Safer alternative, though Benzene is the classic Hecht standard).

-

Catalyst: Pyridine (Optional, often used to buffer the reaction).[1]

Step 1: Preparation of N'-Nitrosonornicotine (If required)

Note: If starting from commercial NNN, skip to Step 2.

-

Dissolve Nornicotine (10 mmol) in 3N HCl (15 mL) at 0°C.

-

Add NaNO₂ (12 mmol) in water dropwise over 20 min.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour.

-

Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

-

Yield: ~80-90% yellow oil.

Step 2: Lead Tetraacetate Oxidation (The Core Reaction)

Rationale: LTA introduces an acetoxy group at the α-carbon via a radical mechanism. The 5'-position (secondary carbon) and 2'-position (tertiary, benzylic-like) compete, but the 5'-isomer is generally isolable.

-

Setup: In a flame-dried 2-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, dissolve NNN (1.0 g, 5.6 mmol) in anhydrous Benzene (50 mL).

-

Addition: Add Lead Tetraacetate (3.0 g, 6.8 mmol, ~1.2 eq).

-

Reaction: Heat the mixture to reflux with vigorous stirring.

-

Checkpoint: The solution will turn from colorless/yellow to brown/turbid as Lead(II) acetate precipitates.

-

Duration: Reflux for 4–18 hours. Monitor by TLC (Silica, 5% MeOH in CH₂Cl₂). Look for two new spots less polar than NNN.

-

-

Quench: Cool to RT. Filter the mixture through a Celite pad to remove lead salts. Wash the pad with Benzene/Ether.

-

Workup:

-

Wash the filtrate with saturated NaHCO₃ (2 x 30 mL) to remove acetic acid.

-

Wash with Brine (1 x 30 mL).

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Crude Product: A dark yellow/brown oil containing both 2'- and 5'-acetoxy isomers.

-

Step 3: Purification (Isomer Resolution)

Rationale: Separation is critical. The 5'-acetoxy isomer is typically less stable on silica than the parent amine but can be purified using buffered silica or rapid chromatography.

-

Method: High-Performance Liquid Chromatography (HPLC) or Flash Chromatography.

-

Stationary Phase: Silica Gel (Normal Phase).

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate (starting 70:30 -> 50:50).

-

Elution Order:

-

Storage: Isolate the target fraction immediately. Evaporate solvent < 30°C. Store at -80°C under Argon. Stability is limited at RT.

Validation & Characterization (QC)

To ensure the correct isomer (5'-substituted vs 2'-substituted) has been isolated, NMR integration and splitting patterns are the definitive validation method.

Diagnostic NMR Data

| Feature | Target: 5'-Acetoxy-NNN | Byproduct: 2'-Acetoxy-NNN | Explanation |

| Key Proton | H-5' (Acetal Proton) | No H at C-2' | The 5'-position is CH(OAc), retaining 1 proton. The 2'-position is quaternary after acetoxylation (N-C(Py)(OAc)-C). |

| Chemical Shift | δ 6.5 - 6.8 ppm | N/A | The H-5' proton is highly deshielded by the OAc and Nitroso groups. |

| Multiplicity | dd or broad doublet | N/A | Coupled to the adjacent CH₂ protons (C4'). |

| Acetate Methyl | δ ~2.0 - 2.1 ppm (s) | δ ~2.1 - 2.2 ppm (s) | Both have the acetate singlet, but slight shift differences exist. |

| Pyridine Ring | Intact 3-substituted pattern | Intact 3-substituted pattern | Not diagnostic for regiochemistry. |

Self-Validating Check:

-

Run ¹H NMR in CDCl₃.

-

Look for the signal at ~6.6 ppm .

-

If present: You have the 5'-isomer (Target).

-

If absent (but acetate methyl is present): You likely have the 2'-isomer.

Mass Spectrometry (ESI-MS)

-

Molecular Formula: C₁₁H₁₃N₃O₃

-

Expected Mass [M+H]⁺: 236.1

-

Fragment Ions: Loss of Acetate (M-59) is common, showing a peak at m/z 176 (corresponding to the iminium ion).

Application Notes

-

Hydrolysis: To generate the reactive diazohydroxide in situ, treat the 5'-acetoxy-NNN with Porcine Liver Esterase in phosphate buffer (pH 7.4).

-

DNA Binding: Incubate the esterase-activated mixture with calf thymus DNA or dGuo to observe the formation of O⁶-[4-(3-pyridyl)-4-oxobut-1-yl]-dG adducts.

References

-

Hecht, S. S., & Chen, C. B. (1979). "Synthesis and biological activity of the isomeric N'-nitrosonornicotine-1-N-oxides and N'-nitrosonornicotine-5'-acetate." Journal of Organic Chemistry, 44(10), 1563-1566. Link

-

Peterson, L. A., & Hecht, S. S. (1991). "O6-Methylguanine is a critical determinant of the tumorigenic potency of nitrosamines." Chemical Research in Toxicology, 4(5), 555-563. (Describes the use of acetoxy precursors). Link

-

Upadhyaya, P., & Hecht, S. S. (2008). "Identification of adducts formed in the reaction of 5'-acetoxy-N'-nitrosonornicotine with deoxyguanosine and DNA." Chemical Research in Toxicology, 21(11), 2164-2171. Link

-

IARC Working Group. (2007). "Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines."[6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89. (Context on NNN carcinogenicity). Link

Sources

- 1. scribd.com [scribd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of Adducts Formed in the Reaction of 5′-Acetoxy-N′-Nitrosonornicotine with Deoxyguanosine and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Adducts Formed in the Reactions of 5′-Acetoxy-N′-nitrosonornicotine with Deoxyadenosine, Thymidine, and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Adducts Formed in the Reactions of 5′-Acetoxy-N′-nitrosonornicotine with Deoxyadenosine, Thymidine, and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

LC-MS/MS method for "1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate" quantification

Application Note: Quantitative Analysis of 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol Acetate (5'-Acetoxy-NNN) by LC-MS/MS

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate (commonly referred to as 5'-Acetoxy-NNN ). This compound serves as a critical synthetic precursor and surrogate standard for 5'-hydroxy-NNN , a reactive metabolite of the tobacco-specific nitrosamine N'-nitrosonornicotine (NNN) involved in DNA adduct formation. Due to the lability of the acetate ester bond, this method prioritizes sample stability, utilizing non-aqueous preparation and optimized ESI+ source parameters to ensure accurate quantification of the intact ester prior to its use in biological or kinetic assays.

Introduction & Scientific Context

The metabolic activation of NNN requires

Why Quantify the Acetate?

-

Purity Assessment: To verify the integrity of the standard material before use in carcinogenesis studies.

-

Stability Profiling: To determine the hydrolysis kinetics (half-life) of the ester in various buffers or storage solvents.

-

Dosing Verification: Ensuring accurate concentration in in vitro mutagenesis assays before metabolic activation occurs.

Mechanism of Action:

The acetate (stable)

Chemical Properties & Safety

| Parameter | Details |

| Chemical Name | 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate |

| Common Name | 5'-Acetoxy-NNN |

| CAS Number | 68743-65-7 |

| Molecular Formula | |

| Molecular Weight | 235.24 g/mol |

| Solubility | Soluble in Acetonitrile, Methanol, DMSO. Hydrolyzes in water. |

| Storage | -80°C, desiccated, protected from light. |

| Safety | Potent Carcinogen Precursor. Handle in a Biosafety Cabinet ( Class II). |

Experimental Protocol

Instrumentation

-

LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

-

Mass Spectrometer: Triple Quadrupole (e.g., SCIEX Triple Quad 6500+ or Thermo Altis).

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

LC Method Parameters

To prevent on-column hydrolysis, the method utilizes a neutral pH (or slightly acidic) organic-rich gradient and a column capable of retaining polar amines.

-

Column: Waters HSS T3 C18 (

mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.-

Reasoning: HSS T3 provides superior retention for polar nitrosamines compared to standard C18, allowing better separation from hydrolysis products.

-

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Volume: 2–5 µL.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Desalting |

| 6.0 | 95 | Elution of Acetate |

| 7.5 | 95 | Wash |

| 7.6 | 5 | Re-equilibration |

| 10.0 | 5 | End |

MS/MS Parameters (ESI+)

The acetate moiety is labile in the source. Source temperature should be optimized to prevent in-source fragmentation (loss of acetic acid).

-

Polarity: Positive (ESI+)

-

Spray Voltage: 3500 V

-

Source Temp: 350°C (Lower than typical to preserve ester)

-

Curtain Gas: 35 psi

MRM Transitions:

| Analyte | Precursor (

Note: The transition

Sample Preparation (Critical)

Objective: Minimize hydrolysis of the acetate ester during processing.

Reagents:

-

Stock Solvent: 100% Acetonitrile (Anhydrous preferred).

-

Diluent: 90:10 Acetonitrile:Water (Keep water content low).

Protocol:

-

Stock Preparation: Weigh 1.0 mg of 5'-Acetoxy-NNN and dissolve in 1.0 mL of 100% Acetonitrile to make a 1 mg/mL stock. Do not use DMSO if freeze-drying is required later; DMSO is acceptable for direct liquid injection.

-

Working Standards: Serially dilute the stock in Acetonitrile to generate a curve from 1 ng/mL to 1000 ng/mL.

-

Sample Extraction (if applicable):

-

If analyzing a reaction mixture (e.g., stability study in buffer):

-

Aliquot 50 µL of reaction mix.

-

Immediately quench by adding 450 µL of Ice-Cold Acetonitrile containing Internal Standard (NNN-d4).

-

Vortex for 10 seconds.

-

Centrifuge at 15,000 x g for 5 min at 4°C.

-

Inject supernatant immediately.

-

Caution: Avoid leaving samples in the autosampler for extended periods (>4 hours) if the diluent contains water. Maintain autosampler temperature at 4°C.

Method Validation Criteria

To ensure data integrity (Trustworthiness), the method must meet these specifications:

-

Linearity:

over the range of 1–1000 ng/mL. -

Stability:

-

Stock Stability: Stable for 1 month at -20°C in ACN.

-

Autosampler Stability: Verify <5% degradation over 12 hours at 4°C.

-

-

Carryover: Blank injection after ULOQ (Upper Limit of Quantitation) must show <20% of LLOQ signal.

-

Precision: CV < 15% for QC samples (Low, Mid, High).

Visualizations

Metabolic & Hydrolysis Pathway

This diagram illustrates the relationship between the analyte (Acetate) and the bioactive metabolite (Hydroxy).

Caption: Pathway showing the hydrolysis of the Acetate precursor to the reactive DNA-alkylating species. The LC-MS/MS method targets the stable Acetate form.

LC-MS/MS Workflow

Caption: Step-by-step workflow emphasizing non-aqueous handling to prevent analyte degradation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 104846, 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate. PubChem. Available at: [Link]

-

Peterson, L. A., et al. (2013). Identification of Adducts Formed in the Reaction of 5'-Acetoxy-N'-Nitrosonornicotine with Deoxyguanosine and DNA. Chemical Research in Toxicology. Available at: [Link]

-

Upadhyaya, P., et al. (2009). Mutagenesis and DNA adduct formation by the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite. Mutagenesis. Available at: [Link]

-

Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. Available at: [Link]

Quantification of "NNAL acetate" in human urine

Application Note: High-Sensitivity Quantification of NNAL in Human Urine via Derivatization

Executive Summary

This application note details the protocol for the quantification of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine, specifically addressing the "NNAL Acetate" entity.

Critical Scientific Clarification: "NNAL Acetate" is not a primary endogenous metabolite of the tobacco-specific nitrosamine NNK. The primary urinary metabolites are free NNAL and its glucuronides (NNAL-N-Gluc and NNAL-O-Gluc).[1][2] "NNAL Acetate" refers to the acetylated derivative formed chemically during sample preparation to enhance sensitivity in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography (GC) analysis.

While this guide provides the specific protocol for generating and quantifying the NNAL Acetate derivative as requested, it also compares this approach to the NNAL Hexanoate method, which is currently considered the gold standard for sub-picogram sensitivity due to superior ionization efficiency.

Biological Context & Mechanism

NNK Metabolism: NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) is a potent pulmonary carcinogen found in tobacco.[3][4] It is rapidly reduced to NNAL. NNAL is subsequently detoxified via glucuronidation.[1][3] To quantify "Total NNAL" (the standard biomarker for NNK exposure), urinary glucuronides must be hydrolyzed back to free NNAL before analysis.

Why Derivatize to NNAL Acetate? Native NNAL is polar and hydrophilic, leading to:

-

Poor Retention: Elutes early on Reverse-Phase (C18) columns, often in the suppression zone.

-

Low Ionization: Poor desolvation efficiency in Electrospray Ionization (ESI).

-

Derivatization Solution: Acetylation of the secondary hydroxyl group increases hydrophobicity, improving retention and ESI response.

Figure 1: Metabolic pathway of NNK to NNAL and the analytical workflow converting Total NNAL to the NNAL Acetate derivative.

Experimental Protocol

Safety Note: NNAL and NNK are potent carcinogens.[3] Handle all standards and biological samples in a Biosafety Level 2 (BSL-2) facility with appropriate PPE.

Reagents & Materials

-

Internal Standard (IS): NNAL-d3 or NNAL-d6 (10 pg/µL in methanol).

-

Enzyme:

-Glucuronidase (Type H-1 from Helix pomatia). -

Derivatization Reagents:

-

Acetic Anhydride (AA) - For NNAL Acetate.

-

Pyridine (Anhydrous).

-

Alternative: Hexanoic Anhydride (for NNAL Hexanoate).

-

-

Extraction Solvent: Ethyl Acetate / Pentane (1:1 v/v).

-

Buffer: Ammonium Acetate (10 mM, pH 6.8).

Step-by-Step Workflow

Step 1: Hydrolysis (Deconjugation) Objective: Convert NNAL-Glucuronides back to free NNAL.

-

Aliquot 1.0 - 5.0 mL of human urine into a glass centrifuge tube.

-

Spike with 100 pg of Internal Standard (NNAL-d3).

-

Add 0.5 mL of Ammonium Acetate buffer (pH 6.8).

-

Add 1000 units of

-Glucuronidase. -

Incubate at 37°C for 24 hours . Note: Ensure complete hydrolysis; shorter times yield underestimation.

Step 2: Liquid-Liquid Extraction (LLE)

-

Adjust pH to >9 using 50%

(approx 0.5 mL). NNAL is a weak base; high pH ensures it is uncharged for organic extraction. -

Add 4 mL Ethyl Acetate/Pentane (1:1).

-

Vortex vigorously for 5 minutes. Centrifuge at 3000 x g for 10 min.

-

Transfer the organic (upper) layer to a clean silanized glass tube.

-

Repeat extraction once more. Combine organic layers.

-

Evaporate to dryness under Nitrogen at 40°C.

Step 3: Derivatization (Acetylation) Objective: Convert NNAL to NNAL Acetate.

-

To the dried residue, add 50 µL Pyridine and 50 µL Acetic Anhydride .

-

Cap tightly and vortex.

-

Incubate at 60°C for 30 minutes .

-

Evaporate to dryness under Nitrogen stream at 45°C to remove excess pyridine/anhydride.

-

Reconstitute in 100 µL of Mobile Phase (30% Methanol / 70% Water with 5mM Ammonium Formate).

Step 4: LC-MS/MS Analysis

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Formate in Water.

-

Mobile Phase B: 5 mM Ammonium Formate in Methanol.

-

Gradient: 40% B to 90% B over 8 minutes.

Quantitative Parameters & Mass Spectrometry

The derivatization shifts the molecular weight of NNAL, requiring specific Mass Transitions (MRM).

Table 1: MRM Transitions for NNAL Derivatives

| Analyte | Molecular Weight | Precursor Ion (M+H)+ | Primary Product Ion (Quant) | Secondary Product Ion (Qual) |

| NNAL (Native) | 209.2 | 210.2 | 93.1 (Pyridyl) | 180.1 |

| NNAL Acetate | 251.3 | 252.3 | 93.1 | 192.2 (-Acetate) |

| NNAL Hexanoate | 307.4 | 308.4 | 93.1 | 148.1 |

Data Analysis:

Quantification is performed using the Isotope Dilution Method .

Expert Insight: Acetate vs. Hexanoate

While the user requested "NNAL Acetate," scientific integrity dictates referencing the comparative efficiency of ester derivatives. Research by Jacob et al. (UCSF) demonstrated that increasing the carbon chain length of the derivative improves sensitivity.

Comparative Sensitivity (Signal-to-Noise):

-

Underivatized NNAL: Baseline (1.0x)

-

NNAL Acetate: ~1.5x - 2.0x improvement.[5]

-

NNAL Hexanoate: ~2.3x - 3.0x improvement.

Recommendation: If the limit of detection (LOD) required is < 1 pg/mL (e.g., for secondhand smoke studies), Hexanoylation (using Hexanoic Anhydride in Step 3) is the superior protocol. For active smokers, Acetylation is sufficient.

Figure 2: Sensitivity hierarchy of NNAL derivatives in ESI-MS/MS.

References

-

Jacob P 3rd, et al. (2008). Sub-picogram per milliliter determination of the tobacco-specific carcinogen metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine using liquid chromatography-tandem mass spectrometry.[2][5] Analytical Chemistry.[1][3][4][5]

- Core Reference: Establishes the derivatization protocol and compares Acetate vs.

-

Goniewicz ML, et al. (2011). Urine NNAL as a biomarker of exposure to tobacco smoke carcinogens.[4][6] Tobacco Control.

- Context: Validates NNAL as the primary biomarker for NNK exposure.

-

Carmella SG, et al. (2002). Analysis of N- and O-glucuronides of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine.[1][2][3][4][6] Chemical Research in Toxicology.

- Context: Details the glucuronide hydrolysis requirements (Step 1 of protocol).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-( 3-pyridyl)-1-butanol (NNAL) and cognitive functioning in older adults: The National Health and Nutrition Examination Survey 2013–2014 [tobaccoinduceddiseases.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Sub-Picogram Per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine Using Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Variation in Levels of the Lung Carcinogen NNAL and its Glucuronides in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Immunoassay Development for 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol Acetate

Abstract & Scope

This Application Note details the development of a high-sensitivity Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate (hereafter referred to as NNN-OAc ).

NNN-OAc is a stable synthetic ester derivative of the

Core Challenge: The acetate group is hydrolytically unstable in alkaline conditions. This protocol incorporates specific buffering and hapten design strategies to preserve the ester moiety during the assay, ensuring specificity against the parent NNN and the hydrolyzed alcohol.

Analyte Analysis & Hapten Design (The Science)

Chemical Logic

Small molecules (<1000 Da) like NNN-OAc are non-immunogenic. To elicit an immune response, they must be conjugated to a carrier protein (e.g., KLH or BSA).[1]

-

Target Molecule: 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate.

-

Key Epitopes: The Acetate ester (-OAc) at C2 and the Nitroso group (-N=O) are the defining features that distinguish this analyte from NNN and Nicotine.

-

Conjugation Strategy: To prevent "masking" these key epitopes, the linker must be attached to the Pyridine ring (the distal end of the molecule). Attaching via the pyrrolidine ring would sterically hinder antibody recognition of the acetate group.

Hapten Synthesis Workflow

We utilize a Succinate Linker Strategy targeting the pyridine nitrogen or a C-functionalized pyridine analog. The most robust method for this specific target involves synthesizing a hapten with a carboxyl handle on the pyridine ring (e.g., 5-(5-carboxypyridin-3-yl)-...) to allow amide coupling to the carrier protein.

Caption: Hapten design logic focusing on distal attachment to preserve the acetate moiety.

Protocol 1: Immunogen Synthesis & Bioconjugation

Objective: Create a stable immunogen (NNN-OAc-KLH) for injection and a coating antigen (NNN-OAc-BSA) for screening.

Materials

-

Hapten: Carboxyl-functionalized NNN-OAc analog (Custom synthesis required).

-

Carrier: Keyhole Limpet Hemocyanin (KLH) (Imject™ mcKLH).

-

Crosslinker: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide) and Sulfo-NHS.

-

Buffer: MES Buffer (0.1 M, pH 4.7) and PBS (pH 7.2). Note: Avoid high pH to prevent hydrolysis.

Step-by-Step Methodology

-

Activation: Dissolve 2 mg of the Hapten in 200 µL dry DMF (Dimethylformamide). Add to 1 mL of MES buffer.

-

EDC/NHS Addition: Add 10-fold molar excess of EDC and Sulfo-NHS to the hapten solution. Incubate for 15 minutes at Room Temperature (RT) to form the semi-stable amine-reactive ester.

-

Conjugation: Add the activated hapten mixture dropwise to 2 mg of KLH dissolved in PBS (pH 7.2).

-

Critical Step: Maintain pH between 7.0 and 7.2. Do not exceed pH 7.5 to protect the target acetate group on the hapten.

-

-

Incubation: React for 2 hours at RT or overnight at 4°C.

-

Purification: Desalt using a PD-10 column or dialysis (Slide-A-Lyzer, 10K MWCO) against PBS (pH 7.0) to remove unreacted hapten.

-

Verification: Measure degree of labeling (DOL) via TNBS assay or MALDI-TOF MS.

Protocol 2: Competitive ELISA Development

Principle: This is a Competitive Indirect ELISA . The well is coated with the NNN-OAc-BSA conjugate. Free NNN-OAc in the sample competes with the coated antigen for the primary antibody (Anti-NNN-OAc).

-

High Analyte Conc.

Low Antibody Binding to Plate -

Low Analyte Conc.

High Antibody Binding to Plate

Caption: Competitive ELISA workflow. Signal is inversely proportional to NNN-OAc concentration.

Detailed Assay Procedure

A. Plate Coating

-

Dilute Coating Antigen (NNN-OAc-BSA) to 1 µg/mL in Carbonate-Bicarbonate buffer (pH 9.6). Note: While the acetate is unstable at pH 9.6, the coating step binds the protein. The subsequent competition step is where analyte stability matters most.

-

Add 100 µL/well to a 96-well microplate (High-binding).

-

Incubate overnight at 4°C.

B. Blocking

-

Wash plate 3x with PBS-T (PBS + 0.05% Tween-20).

-

Add 200 µL/well of Blocking Buffer (1% Casein or 3% BSA in PBS).

-

Incubate 1 hour at RT.

C. Competition (The Critical Step)

-

Sample Prep: Dissolve standards and samples in PBS (pH 7.0) containing 5% Methanol .

-

Why Methanol? Improves solubility of the acetate and stabilizes the ester slightly compared to pure aqueous buffer.

-

-

Add 50 µL of Standard/Sample to wells.

-

Immediately add 50 µL of Primary Antibody (diluted in PBS-T).

-

Incubate for 60 minutes at RT on a plate shaker (500 rpm).

-

Time Control: Do not incubate overnight for this step; prolonged exposure increases hydrolysis risk.

-

D. Detection

-

Wash plate 4x with PBS-T.

-

Add 100 µL HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG).

-

Incubate 45 mins at RT.

-

Wash 5x.

-

Add 100 µL TMB Substrate . Develop for 15 mins (blue color).

-

Add 50 µL Stop Solution (1M H2SO4). Read at 450 nm.

Data Analysis & Validation

Quantitative Analysis

Plot the Optical Density (OD) vs. Log[Concentration]. Fit the data using a 4-Parameter Logistic (4PL) regression model:

-

IC50: The concentration at 50% inhibition (measure of sensitivity).

-

Dynamic Range: Typically

to

Validation Parameters (Table)

| Parameter | Acceptance Criterion | Notes |

| IC50 (Sensitivity) | < 10 ng/mL | Competitive assays for haptens should reach ng/mL range. |

| Intra-Assay CV | < 10% | Precision within the same plate. |

| Inter-Assay CV | < 15% | Reproducibility across days. |

| Recovery | 80% - 120% | Spiked samples in matrix (e.g., tobacco extract). |

| Solvent Tolerance | < 10% Signal Drop | Assay must tolerate 5-10% Methanol/DMSO. |

Cross-Reactivity (Specificity)

You must prove the antibody binds the Acetate and not just the pyridine ring.

| Compound | Structure | Expected Cross-Reactivity (CR%) |

| NNN-OAc (Target) | Acetate + Nitroso | 100% |

| NNN (Parent) | No Acetate | < 5% (Goal) |

| Nicotine | Pyridine + Pyrrolidine | < 0.1% |

| Cotinine | Oxidized metabolite | < 0.1% |

| NNN-OH (Hydrolyzed) | Alcohol form | < 20% (Likely some recognition) |

Troubleshooting & Expert Insights

Stability of the Acetate Group

-

Problem: The signal for the standard curve drifts over time.

-

Root Cause: Hydrolysis of NNN-OAc to NNN-OH (alcohol) in aqueous buffer.

-

Solution: Prepare standards fresh daily from a concentrated stock in 100% DMSO or Acetonitrile. Keep the competition incubation time short (1 hour) and strictly control pH at 7.0 (avoiding pH > 7.5).

Matrix Effects

-

Problem: High background or poor inhibition in real samples.

-

Root Cause: Tobacco extracts contain alkaloids that may bind non-specifically.

-

Solution: Dilute samples at least 1:10 in assay buffer. Use a "matrix-matched" standard curve (i.e., spike standards into a blank matrix extract).

References

-

Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link

-

Thermo Fisher Scientific. (n.d.). ELISA Development Guide (General Protocols). Thermo Fisher Scientific. Link

-

Creative Diagnostics. (n.d.). Hapten Design and Antibody Production.[1][2][3][4] Creative Diagnostics. Link

-

Bercu, J. P., et al. (2023). Acceptable Intakes (AIs) for 11 Small molecule N-nitrosamines. Regulatory Toxicology and Pharmacology. Link

-

PubChem. (2023). Compound Summary: 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate. National Library of Medicine. Link

Sources

- 1. aptamergroup.com [aptamergroup.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of hapten and production of a monoclonal antibody against a derivative of L-hydroxyproline, a special amino acid in hydrolyzed animal protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hapten design, monoclonal antibody preparation, and immunoassay development for rapid detection of naproxen - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Application Note: Profiling Human-Relevant DNA Adducts Using 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol Acetate (5'-Acetoxy-NNN)

Abstract

N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) implicated in esophageal and oral cavity cancers. While rodent models predominantly exhibit metabolic activation via 2'-hydroxylation, human metabolism favors 5'-hydroxylation .[1][2][3] This discrepancy necessitates the use of 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate (commonly referred to as 5'-Acetoxy-NNN ), a stable synthetic precursor that generates the reactive 5'-hydroxylation intermediates without the requirement for cytochrome P450 activation. This application note details the protocol for using 5'-Acetoxy-NNN to generate, isolate, and quantify the specific DNA adduct py-py-dI (2-[2-(3-pyridyl)-N-pyrrolidinyl]-2'-deoxyinosine), the hallmark biomarker of the human-relevant metabolic pathway.

Introduction & Mechanistic Basis[2][4][5]

The "Acetate" Advantage

Direct study of NNN metabolites is challenged by the extreme instability of

-

1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate serves as a "masked" electrophile.

-

It is stable in organic solvents but, upon treatment with esterase (or base), releases 1-nitroso-5-(3-pyridinyl)-2-pyrrolidinol (the cyclic hemiaminal form of 5'-hydroxy-NNN).

-

This intermediate spontaneously ring-opens to form a diazohydroxide or oxonium ion, which alkylates DNA.

Pathway Specificity: 2' vs. 5'

Understanding the regiochemistry is critical for experimental design.

-

2'-Hydroxylation (Rat dominant): Leads to pyridyloxobutyl (POB) adducts.

-

5'-Hydroxylation (Human dominant): Leads to the py-py-dI adduct and tetrahydrofuran-dG derivatives. 5'-Acetoxy-NNN specifically models this pathway.

Mechanism of Action Diagram

The following diagram illustrates the activation of the acetate precursor and the subsequent formation of the relevant DNA adducts.

Figure 1: Activation pathway of 5'-Acetoxy-NNN leading to py-py-dI formation. Note that py-py-dI arises from the reaction with deoxyadenosine followed by deamination to deoxyinosine.

Experimental Protocol: In Vitro DNA Adduct Generation[4][6]

This protocol describes the generation of standard adducts using Calf Thymus DNA (CT-DNA). These standards are essential for calibrating LC-MS/MS assays used in clinical or animal exposure studies.

Reagents Required

| Reagent | Specification | Role |

| 5'-Acetoxy-NNN | >98% Purity (CAS 68743-65-7) | Adduct Precursor |

| Porcine Liver Esterase | Lyophilized powder, ≥15 units/mg | Catalyst for acetate hydrolysis |

| Calf Thymus DNA | Highly polymerized | DNA Substrate |